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molecular formula C8H6FIO B8780500 1-(2-Fluoro-4-iodophenyl)ethanone CAS No. 249291-84-7

1-(2-Fluoro-4-iodophenyl)ethanone

Cat. No. B8780500
M. Wt: 264.03 g/mol
InChI Key: SEMUQJWHNCAIRK-UHFFFAOYSA-N
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Patent
US08063085B2

Procedure details

To a solution of 1-(2-fluoro-4-iodo-phenyl)-ethanol (15.50 g, 58.26 mmol) in dichloromethane (250 mL) was added manganese dioxide (101.26 g, 1.17 mole) and the reaction mixture was heated to reflux for 24 hours. The reaction mixture was cooled, filtered through a pad of celite coated with a thin layer of silica gel and concentrated in vacuo to give 1-(2-fluoro-4-iodo-phenyl)-ethanone (14.04 g, 91%).
Name
1-(2-fluoro-4-iodo-phenyl)-ethanol
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
101.26 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH:9]([OH:11])[CH3:10]>ClCCl.[O-2].[O-2].[Mn+4]>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10] |f:2.3.4|

Inputs

Step One
Name
1-(2-fluoro-4-iodo-phenyl)-ethanol
Quantity
15.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
101.26 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite coated with a thin layer of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)I)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.04 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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